molecular formula C11H8F2IN3 B8159635 4-(3,3-Difluoroazetidin-1-yl)-6-iodoquinazoline

4-(3,3-Difluoroazetidin-1-yl)-6-iodoquinazoline

Cat. No.: B8159635
M. Wt: 347.10 g/mol
InChI Key: NACIAUJGWUGHKL-UHFFFAOYSA-N
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Description

4-(3,3-Difluoroazetidin-1-yl)-6-iodoquinazoline is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a quinazoline core substituted with a 3,3-difluoroazetidin-1-yl group at the 4-position and an iodine atom at the 6-position. The unique structural attributes of this compound make it a valuable subject for studies in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,3-Difluoroazetidin-1-yl)-6-iodoquinazoline typically involves multi-step organic reactions

    Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as 2-aminobenzonitrile with formamide under acidic conditions.

    Introduction of 3,3-Difluoroazetidin-1-yl Group: This step involves the nucleophilic substitution reaction where a suitable azetidine derivative reacts with the quinazoline intermediate.

    Iodination: The final step is the iodination of the quinazoline ring, which can be achieved using iodine or iodine monochloride in the presence of an oxidizing agent like hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3,3-Difluoroazetidin-1-yl)-6-iodoquinazoline can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 6-position can be replaced by other nucleophiles, making it a versatile intermediate for further functionalization.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the quinazoline core or the azetidine ring.

    Coupling Reactions: The presence of the iodine atom allows for palladium-catalyzed coupling reactions such as Suzuki or Heck reactions, enabling the formation of complex molecular architectures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of quinazoline derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-(3,3-Difluoroazetidin-1-yl)-6-iodoquinazoline has several applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are crucial in cancer therapy.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or photonic properties.

    Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 4-(3,3-Difluoroazetidin-1-yl)-6-iodoquinazoline in biological systems often involves the inhibition of specific enzymes or receptors. The compound can bind to the active site of kinases, blocking their activity and thereby interfering with signal transduction pathways that are crucial for cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,3-Difluoroazetidin-1-yl)-3-fluorobenzaldehyde
  • 4-(3,3-Difluoroazetidin-1-yl)-6-chloroquinazoline
  • 4-(3,3-Difluoroazetidin-1-yl)-6-bromoquinazoline

Uniqueness

4-(3,3-Difluoroazetidin-1-yl)-6-iodoquinazoline is unique due to the presence of both the 3,3-difluoroazetidin-1-yl group and the iodine atom. This combination imparts distinct electronic and steric properties, making it particularly useful in the design of kinase inhibitors and other biologically active molecules. The iodine atom also facilitates further functionalization through coupling reactions, enhancing its versatility in synthetic chemistry.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features compared to similar compounds

Properties

IUPAC Name

4-(3,3-difluoroazetidin-1-yl)-6-iodoquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2IN3/c12-11(13)4-17(5-11)10-8-3-7(14)1-2-9(8)15-6-16-10/h1-3,6H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NACIAUJGWUGHKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC3=C2C=C(C=C3)I)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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